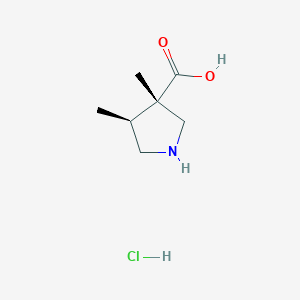
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methylating agents under controlled conditions to introduce the dimethyl groups at the 3 and 4 positions. The carboxylic acid group is then introduced through a series of oxidation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
科学的研究の応用
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins to modulate their activity.
類似化合物との比較
Similar Compounds
(3R,4R)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride: This is the enantiomer of the compound, with opposite stereochemistry.
(3S,4S)-3,4-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride: A similar compound with a different position of the carboxylic acid group.
(3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrobromide: A similar compound with a different counterion.
Uniqueness
The uniqueness of (3S,4S)-3,4-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride lies in its specific stereochemistry and the presence of both dimethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
(3S,4S)-3,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-7(5,2)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHDDJAMXMLBGC-HCSZTWNASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@]1(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
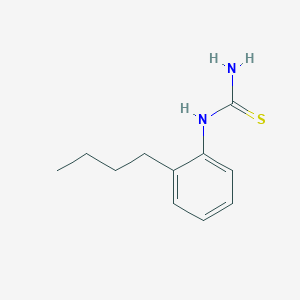
![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
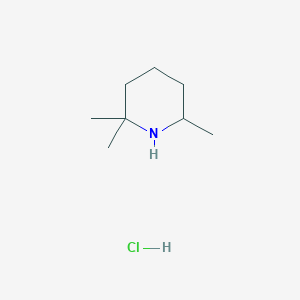
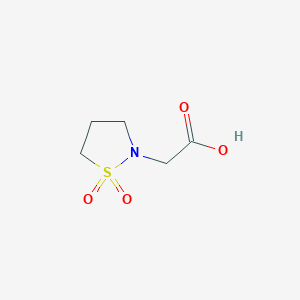
![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)
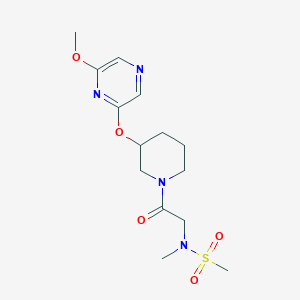
![N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2973793.png)
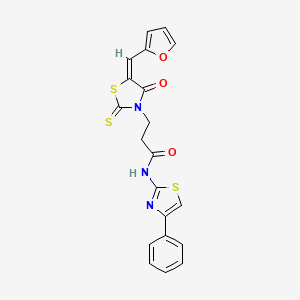
![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2973801.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)
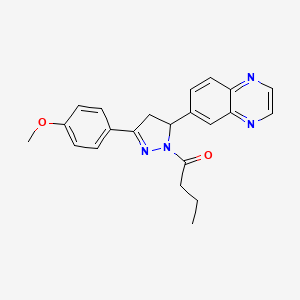
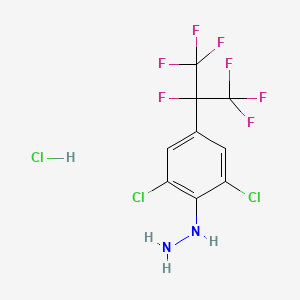
![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)
